molecular formula C17H18ClN5OS B2388902 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide CAS No. 877796-80-0

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide

货号: B2388902
CAS 编号: 877796-80-0
分子量: 375.88
InChI 键: BPWMVEJASIRPHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a thioacetamide moiety (N,N-diethyl). The thioether linkage and diethylacetamide group distinguish it from related derivatives.

属性

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-12(18)6-8-13/h5-9,11H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWMVEJASIRPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22ClN5SC_{17}H_{22}ClN_{5}S, with a molecular weight of approximately 367.91 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs) . These compounds show promise in targeting cancer cells that exhibit resistance to conventional therapies. In vitro studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its inhibitory effects against EGFR, leading to reduced tumor growth in various cancer models .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this one have shown significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases .
  • Urease : The compound exhibits strong urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .

Antibacterial Activity

In antibacterial assays, derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may have therapeutic applications in combating bacterial infections .

Research Findings and Case Studies

StudyFindings
Anticancer Activity Modifications to the pyrazolo[3,4-d]pyrimidine scaffold resulted in enhanced EGFR inhibition.
Enzyme Inhibition Significant AChE and urease inhibitory activities were recorded with IC50 values indicating strong potential as therapeutic agents.
Antibacterial Activity Moderate to strong antibacterial effects observed against selected strains.

Detailed Research Insights

  • EGFR Inhibition : The design of new derivatives has been driven by the need for effective EGFR inhibitors due to the high incidence of resistance against existing drugs. Structural modifications have been systematically explored to optimize binding affinity and selectivity .
  • Enzyme Inhibitory Action : A study indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against urease, showcasing their potential as novel urease inhibitors . This is particularly relevant for developing treatments for conditions like urinary tract infections.
  • Antibacterial Properties : Compounds derived from this class have shown varying degrees of antibacterial activity, with some exhibiting strong inhibition against Bacillus subtilis and other gram-positive bacteria .

相似化合物的比较

Core Structure Variations

  • Pyrazolo[3,4-b]pyridine Derivatives: Example: 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines . Key Difference: The core structure (pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyrimidine) alters electron distribution and bioactivity.

Substituent Variations

  • Thioether-Linked Derivatives: Benzo[d]oxazole/Thiazole Derivatives: Compounds like 2-((1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]oxazole (2p) and N-(2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-((3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (2v) feature heterocyclic thioethers. These exhibit varied bioactivities but lack the diethylacetamide group, impacting solubility and target interactions . Benzothiazole Derivatives: Compounds such as 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) show antimicrobial activity against P. aeruginosa and C. albicans . The benzothiazole moiety enhances antimicrobial potency compared to the acetamide group.
  • Amine-Substituted Derivatives :

    • Example: 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 612523-74-7) .
    • Key Difference: The methoxyethylamine substituent at the 4-position contrasts with the thioacetamide group, altering hydrogen-bonding capacity and metabolic stability.

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound C₁₉H₂₀ClN₅OS Not reported Expected C=O (1680–1700 cm⁻¹), NH (~3320 cm⁻¹)
2-(3-(4-Chlorophenyl)...acetamide (4g) C₂₈H₂₀ClF₃N₄O₂ 221–223 IR: 3321 cm⁻¹ (NH), 1682 cm⁻¹ (C=O)
2p (Benzo[d]oxazole derivative) C₁₅H₁₀N₅OS Not reported ¹H NMR: δ 8.45 (s, 1H, pyrimidine-H)
3a (Benzothiazole derivative) C₁₉H₁₃N₅S Not reported ¹H NMR: δ 7.8–8.2 (m, aromatic H)
  • Molecular Weight : The target compound (MW: 409.92 g/mol) is lighter than 4g (MW: 536.5 g/mol) due to the absence of trifluoromethyl and phenyl groups.
  • Solubility : The N,N-diethylacetamide group likely improves lipophilicity compared to polar substituents like methoxyethylamine .

常见问题

Basic Questions

What are the optimal synthetic routes for 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide?

Methodological Answer:
The synthesis typically involves three key stages:

Core Formation : Cyclization of 4-chlorophenylhydrazine with a pyrimidine precursor to generate the pyrazolo[3,4-d]pyrimidine core .

Thioether Linkage : Reaction of the core with thioglycolic acid derivatives under basic conditions (e.g., NaH in DMF) to introduce the thioacetate group .

Acylation : Diethylacetamide substitution via nucleophilic acyl substitution using diethylamine and activated esters (e.g., NHS esters) .
Critical Parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for core-to-thiol coupling) .

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Confirm substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm in 1^1H NMR) and diethylacetamide protons (δ 1.1–1.3 ppm for CH3_3) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 445.12) .
  • HPLC : Assess purity (>95% with C18 columns, acetonitrile/water mobile phase) .

What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of Aurora kinases (IC50_{50} values <1 μM observed in pyrazolo[3,4-d]pyrimidine analogs) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HL-60 leukemia), with EC50_{50} comparisons to reference drugs like imatinib .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

How can structure-activity relationship (SAR) discrepancies in analogs be resolved?

Methodological Answer:

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of substituents (e.g., 4-chlorophenyl vs. 2-methoxyphenyl) to kinase ATP pockets .
  • Free-Wilson Analysis : Quantify contributions of functional groups (e.g., thioether vs. sulfone) to biological activity using multivariate regression .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., with CDK2) to validate binding poses .

What strategies mitigate conflicting data in stability studies under physiological conditions?

Methodological Answer:

  • Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., cleavage of thioether linkage at pH <3) .
  • Accelerated Stability Testing : Store compounds at 40°C/75% RH for 4 weeks; compare HPLC profiles pre/post storage .
  • Chelation Studies : Add EDTA to buffers to rule out metal-catalyzed oxidation .

How can target specificity be validated against off-target kinases?

Methodological Answer:

  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler™ to test inhibition of 100+ kinases at 1 μM concentration .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by monitoring thermal stabilization of kinases .
  • CRISPR Knockout : Validate phenotype rescue in kinase-deficient cell lines .

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